molecular formula C14H16F3N3 B11770311 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B11770311
M. Wt: 283.29 g/mol
InChI Key: UCMSHFFEOPNSNA-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a synthetic compound known for its unique chemical structure and properties. The presence of a trifluoromethyl group and a piperidinyl moiety makes it a valuable compound in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethyl and piperidinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound’s unique properties make it valuable in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The piperidinyl moiety contributes to the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
  • 2-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole stands out due to the presence of the trifluoromethyl group. This group significantly enhances its chemical stability, lipophilicity, and binding affinity, making it more effective in various applications.

Properties

Molecular Formula

C14H16F3N3

Molecular Weight

283.29 g/mol

IUPAC Name

2-methyl-1-piperidin-4-yl-5-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C14H16F3N3/c1-9-19-12-8-10(14(15,16)17)2-3-13(12)20(9)11-4-6-18-7-5-11/h2-3,8,11,18H,4-7H2,1H3

InChI Key

UCMSHFFEOPNSNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CCNCC3)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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